WAY-213613 is a synthetic compound specifically designed for research purposes. It belongs to the class of aryl-ether aspartic acid analogs and has emerged as a significant tool in the field of neuroscience. [] Specifically, it is recognized as a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2). [, ]
EAAT2, predominantly found in glial cells within the brain, plays a crucial role in regulating glutamate levels in the synapse. [, ] By inhibiting EAAT2, WAY-213613 allows researchers to study the physiological and pathological roles of glutamate in various neurological processes. [, ]
Synthesis Analysis
While the provided literature excerpts don't detail the specific synthesis pathway of WAY-213613, they allude to a chemoenzymatic approach used for synthesizing similar aspartate analogs. [] This suggests that WAY-213613 might be synthesized through a similar methodology, likely involving:
Mechanism of Action
WAY-213613 acts as a competitive inhibitor of EAAT2. [] This means it competes with glutamate, the natural substrate of EAAT2, for binding to the transporter's active site. [] By binding to the active site, WAY-213613 prevents glutamate from binding and being transported, effectively reducing glutamate uptake in the synapse. [, ]
Kinetic studies in rat cortical synaptosomes have confirmed this competitive inhibition mechanism, further demonstrating that WAY-213613 doesn't act as a substrate for EAAT2. []
Applications
Investigating glutamate homeostasis: Researchers can use WAY-213613 to induce controlled increases in extracellular glutamate levels and study the downstream effects on neuronal activity and signaling. []
Modeling neurological disorders: WAY-213613 can be used to mimic glutamate dysregulation observed in conditions like Alzheimer's disease, Huntington's disease, and epilepsy, providing insights into disease mechanisms and potential therapeutic targets. []
A specific example of its application is its use in the Cellular Thermal Shift Assay (CETSA). [] This assay confirmed WAY-213613's ability to bind to and stabilize EAAT2 in living cells, highlighting its utility in studying transporter pharmacology and drug discovery. []
Compound Description: WAY-213394 is an aryl-ether aspartic acid analog and a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2) [, ]. It exhibits an IC50 value of 145 ± 22 nM for the inhibition of human EAAT2 [].
Compound Description: WAY-212922 is a fluorene aspartic acid analog identified as a potent inhibitor of EAAT2 []. It displays an IC50 value of 157 ± 11 nM for human EAAT2 inhibition [].
Relevance: WAY-212922 belongs to the same class of asparagine-based EAAT2 inhibitors as WAY-213613, featuring a large aromatic system in its structure []. While structurally similar, WAY-212922 is less potent compared to WAY-213613 in inhibiting EAAT2 [].
Compound Description: WAY-211686 is a biaryl diaminopropionic acid analog and a potent EAAT2 inhibitor []. It exhibits an IC50 value of 190 ± 10 nM for inhibiting human EAAT2 [].
Relevance: WAY-211686 shares a similar structure with WAY-213613, featuring a biphenyl group, but differs in the amino acid core and linker region []. WAY-211686 is less potent in inhibiting EAAT2 compared to WAY-213613 [].
Compound Description: These compounds represent a series of threo-3-substituted Asp derivatives with various (cyclo)alkyloxy and (hetero)aryloxy substituents []. These derivatives act as non-substrate inhibitors, displaying activity across EAAT1-4 with IC50 values ranging from 0.49 to 15 μM [].
Relevance: These derivatives, while structurally distinct from WAY-213613, highlight the significance of the Aspartate core and specific stereochemistry (threo) for EAAT inhibition []. This information indirectly sheds light on the structure-activity relationships relevant to WAY-213613, which is also an aspartic acid analog.
Compound Description: l-TFB-TBOA is a known potent inhibitor of EAAT1-4 []. Analogues of l-TFB-TBOA (3b-e) were synthesized and also displayed potent EAAT1-4 inhibitory activity, with IC50 values ranging from 5 to 530 nM [].
Relevance: While structurally different from WAY-213613, these compounds highlight the potential of designing potent EAAT inhibitors, which is a shared objective in the development of WAY-213613 as a pharmacological tool [, ].
NBI-59159
Compound Description: NBI-59159 is a known EAAT3-preferring inhibitor [].
Relevance: This compound, along with WAY-213613, was used as a starting point to design hybrid molecules aiming to combine the selectivity profiles of the parent compounds []. Though the resulting hybrids (compound 9) did not achieve the desired selectivity, the study highlights the ongoing efforts to develop more selective EAAT inhibitors, a characteristic that makes WAY-213613 a valuable tool in research [, ].
L-trans-pyrrolidine-2,4-dicarboxylate (L-TBOA)
Compound Description: L-TBOA is a non-selective EAAT inhibitor [].
Relevance: L-TBOA was used as a scaffold to design hybrid molecules with improved selectivity profiles []. It serves as a reference point to compare the selectivity and potency of WAY-213613, which is a more selective and potent EAAT2 inhibitor [, ].
AZD3965 and AR-C155858
Compound Description: AZD3965 and AR-C155858 are both inhibitors of the solute carrier protein SLC16A1 (MCT1) [].
Relevance: These compounds were used in the same study as WAY-213613 to establish a Cellular Thermal Shift Assay (CETSA) protocol for membrane transporters like SLCs []. This highlights the broader applicability of the assay to study diverse transporter families, including EAAT2, the target of WAY-213613.
L-Lactate and Formate
Compound Description: L-Lactate is a high-affinity ligand, and formate is a low-affinity ligand of SLC16A1 [].
Relevance: Similar to AZD3965 and AR-C155858, these compounds were used in the development of a CETSA protocol for SLC transporters []. This underscores the versatility of the assay, which can be applied to study ligand engagement in diverse transporter systems, including EAAT2, the target of WAY-213613.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VUF 5574 is an antagonist of the adenosine A3 receptor (Ki = 4.03 nM for the recombinant human receptor). It is greater than 2,500-fold selective for adenosine A3 over A1 and A2A receptors. VUF 5574 (100 nM) decreases phosphorylation of ERK1/2 induced by adenosine in isolated porcine coronary artery smooth muscle cells. It increases oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs) in a rat hippocampal slice model of ischemia when used at a concentration of 100 nM. VUF 5574 (2 µg, intracisternal) reduces sodium nitroprusside-induced heart rate increases in rats. VUF5574 is a potent, selective, competitive antagonist for the human adenosine A3 receptor (Ki = 4 nM). VUF5574 displays ≥ 2500-fold selectivity over A1 and A2A receptors.
Potent and high affinity H4 receptor agonist (pKi = 7.5 and pEC50 = 7.3). Additionally shows activity at H3 receptors (pKi = 6.5). VUF8430 is a histamine H4 receptor agonist (Ki = 31.6 nM). It is selective for histamine H4 over H1 and H3 receptors in radioligand binding assays (Kis = >1 and 1 µM, respectively) and is less active in isolated guinea pig atria, which endogenously expresses high levels of H2 receptors (pD2 = 3.8). VUF8430 inhibits forskolin-induced, cAMP-mediated increases in β-galactosidase activity (EC50 = 50.1 nM). In vivo, VUF8430 (30 mg/kg) enhances HCl-induced formation of gastric lesions in rats. It also reduces mechanical and thermal allodynia in a mouse model of peripheral neuropathy induced by spared nerve injury (SNI).